[(R)-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[®-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The piperidine ring is then functionalized with an acetic acid moiety through standard organic synthesis techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable synthesis by enabling precise control over reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
[®-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
[®-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of [®-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid involves its ability to undergo deprotection reactions to release the free amine group. This deprotection is typically achieved using strong acids such as trifluoroacetic acid or hydrochloric acid . The free amine can then participate in various biochemical pathways and reactions, making the compound useful in synthetic and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
[®-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
[®-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-butyric acid: Contains a butyric acid moiety.
Uniqueness
[®-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid is unique due to its specific combination of a Boc-protected amino group and an acetic acid moiety
Properties
IUPAC Name |
2-[(3R)-3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-5-16(13(19)20-14(2,3)4)11-7-6-8-15(9-11)10-12(17)18/h11H,5-10H2,1-4H3,(H,17,18)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQQLTBMVQSZJD-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)CC(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCCN(C1)CC(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.